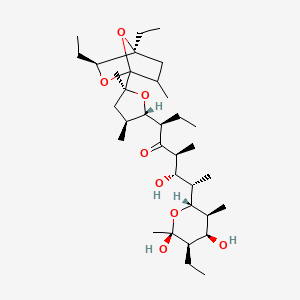![molecular formula C16H17ClN2OS B1231000 7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1231000.png)
7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of quinazolines.
Scientific Research Applications
Synthesis and Biological Activity : Markosyan et al. (2015) reported the synthesis of 2-sulfanyl-substituted quinazolin-4-ones and their derivatives, demonstrating significant anti-monoamine oxidase and antitumor activities. This highlights the compound's relevance in the development of potential therapeutic agents (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Antimicrobial and Antitubercular Evaluation : Anand et al. (2011) synthesized derivatives of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones and evaluated them for antimicrobial and antitubercular activities. Their findings indicate potential applications in treating bacterial and mycobacterial infections (Anand, Narasimhan, Chandran, & Jayaveera, 2011).
Anticancer Activity : Noolvi and Patel (2013) conducted research on 2,3,7-trisubstituted quinazoline derivatives targeting EGFR-tyrosine kinase, highlighting their anticancer properties. This study emphasizes the potential of these compounds in cancer therapeutics (Noolvi & Patel, 2013).
Antimicrobial Activity of Quinazolin-4(3H)-ones : Research by Patel, Patel, and Patel (2010) on the synthesis of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone showed promising antibacterial and antifungal activities, suggesting their use in antimicrobial therapies (Patel, Patel, & Patel, 2010).
Diuretic Agents : Maarouf, El‐Bendary, and Goda (2004) synthesized quinazolin‐4(3H)‐one derivatives and evaluated them as diuretic agents. This study adds another dimension to the potential therapeutic applications of these compounds (Maarouf, El‐Bendary, & Goda, 2004).
properties
Product Name |
7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
|---|---|
Molecular Formula |
C16H17ClN2OS |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
7-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-6-7-13-14(10-12)18-16(21)19(15(13)20)9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,21) |
InChI Key |
HQOPYEXMXURNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



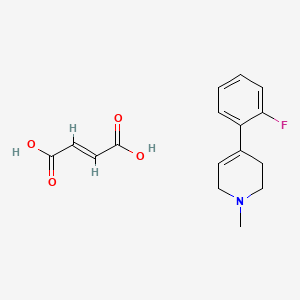
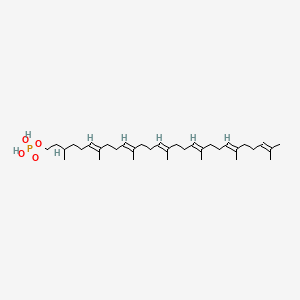
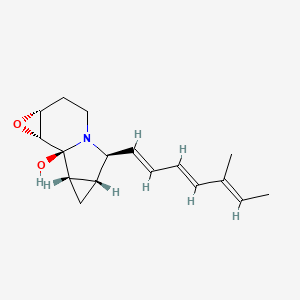
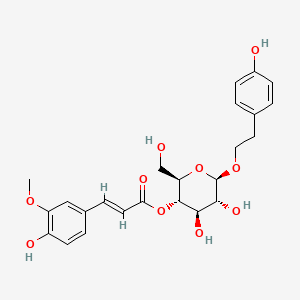
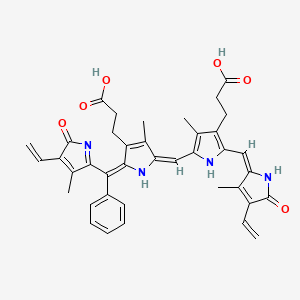
![{(1r,2r,3r)-2-[(3e)-4,8-Dimethylnona-3,7-Dien-1-Yl]-2-Methyl-3-[(1e,5e)-2,6,10-Trimethylundeca-1,5,9-Trien-1-Yl]cyclopropyl}methyl Trihydrogen Diphosphate](/img/structure/B1230923.png)
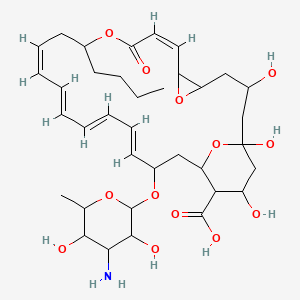
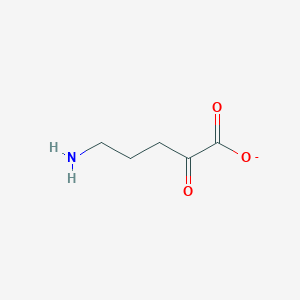
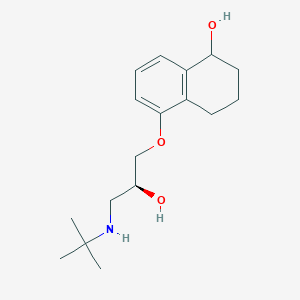
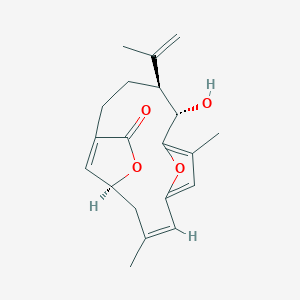
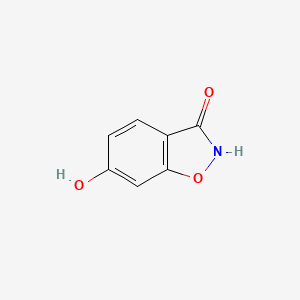
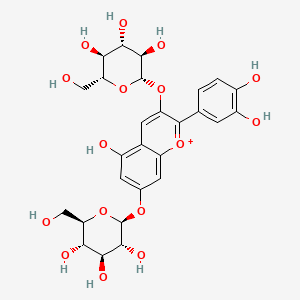
![8-Methoxy-2-methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinolin-10-ol](/img/structure/B1230937.png)
